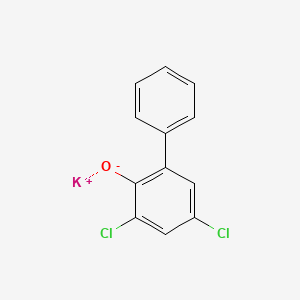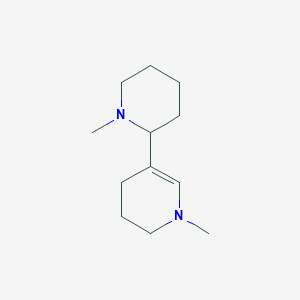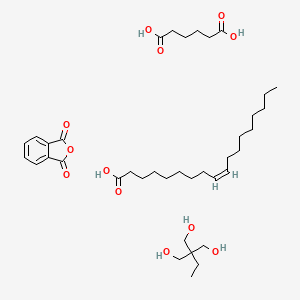
2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;(Z)-octadec-9-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione and (9Z)-9-octadecenoic acid is a complex polymer that combines multiple monomer units to create a material with unique properties. This polymer is used in various applications due to its stability, flexibility, and resistance to environmental factors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polycondensation of hexanedioic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione, and (9Z)-9-octadecenoic acid. The reaction typically occurs under high-temperature conditions with a catalyst to facilitate the esterification process. The reaction conditions must be carefully controlled to ensure the correct molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the monomers are mixed and heated to the required temperature. The process is monitored to maintain the desired reaction conditions, and the polymer is then purified and processed into the final product.
化学反応の分析
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical properties.
Reduction: Reduction reactions can modify the polymer’s structure and functionality.
Substitution: Certain functional groups in the polymer can be substituted with other groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this polymer is used as a precursor for synthesizing other complex materials. Its unique structure allows for the creation of polymers with tailored properties for specific applications.
Biology
In biological research, this polymer can be used to create biocompatible materials for medical devices and drug delivery systems. Its stability and resistance to degradation make it suitable for use in biological environments.
Medicine
In medicine, this polymer is used in the development of implants and prosthetics. Its flexibility and durability make it ideal for creating materials that can withstand the stresses of the human body.
Industry
In industrial applications, this polymer is used in the production of coatings, adhesives, and sealants. Its resistance to environmental factors makes it suitable for use in harsh conditions.
作用機序
The mechanism by which this polymer exerts its effects involves its interaction with other molecules and materials. The polymer’s molecular structure allows it to form strong bonds with other substances, providing stability and enhancing its properties. The pathways involved in these interactions depend on the specific application and the environment in which the polymer is used.
類似化合物との比較
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar properties but different monomer units.
Polybutylene terephthalate (PBT): Another polymer with comparable characteristics but distinct chemical structure.
Polycarbonate (PC): Known for its strength and transparency, similar to the polymer but with different monomers.
Uniqueness
The uniqueness of hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione and (9Z)-9-octadecenoic acid lies in its combination of monomers, which provides a balance of flexibility, stability, and resistance to environmental factors. This makes it suitable for a wide range of applications, from medical devices to industrial coatings.
特性
CAS番号 |
54365-26-3 |
|---|---|
分子式 |
C38H62O12 |
分子量 |
710.9 g/mol |
IUPAC名 |
2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C8H4O3.C6H10O4.C6H14O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h9-10H,2-8,11-17H2,1H3,(H,19,20);1-4H;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3/b10-9-;;; |
InChIキー |
FMLBWQMKYSYIGA-BZKIHGKGSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O |
関連するCAS |
54365-26-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


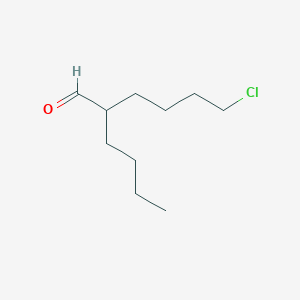
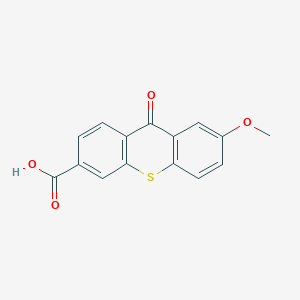
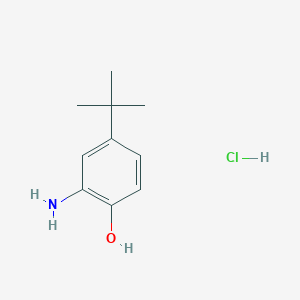
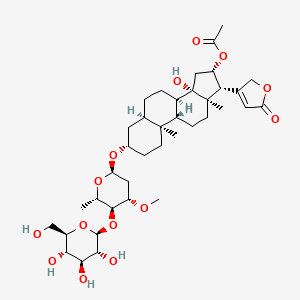
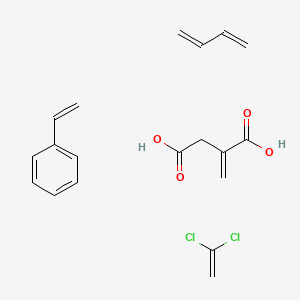
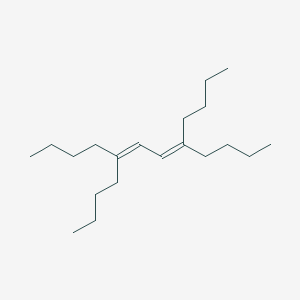
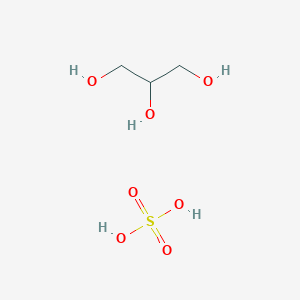
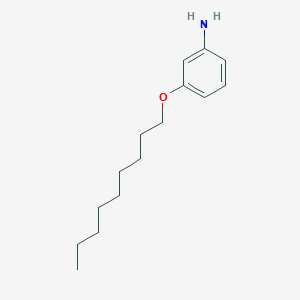

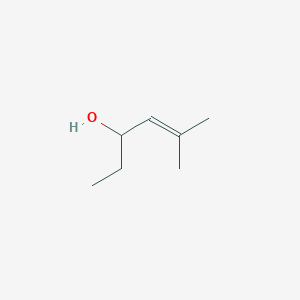
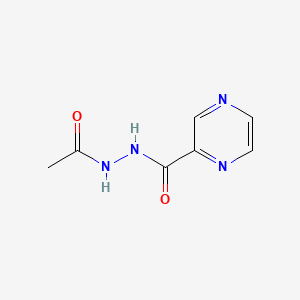
![Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B14640435.png)
